molecular formula C8H10N2O B137436 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole CAS No. 153386-52-8

2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole

Cat. No.: B137436
CAS No.: 153386-52-8
M. Wt: 150.18 g/mol
InChI Key: NDMBLEYNXNKNSE-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is a fused heterocyclic compound featuring a pyrazole ring fused with a furan moiety and methyl substitutions at positions 2, 3, and 2. This structural framework imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

Properties

CAS No.

153386-52-8

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,3,4-trimethylfuro[2,3-c]pyrazole

InChI

InChI=1S/C8H10N2O/c1-5-4-11-8-7(5)6(2)10(3)9-8/h4H,1-3H3

InChI Key

NDMBLEYNXNKNSE-UHFFFAOYSA-N

SMILES

CC1=COC2=NN(C(=C12)C)C

Canonical SMILES

CC1=COC2=NN(C(=C12)C)C

Synonyms

2H-Furo[2,3-c]pyrazole, 2,3,4-trimethyl-

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including those related to 2H-furo[2,3-c]pyrazole, possess significant antimicrobial properties. A study synthesized several pyrazole derivatives that were evaluated for their antibacterial and antifungal activities against various pathogens. For instance, one derivative demonstrated comparable efficacy to chloramphenicol against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 3.125 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Comparison Drug
1Bacillus subtilis3.125Chloramphenicol
2E. coli12.5Ampicillin
3Fusarium oxysporum6.25Nystatin

2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds derived from the pyrazole scaffold have shown promising results in reducing inflammation in various models, such as carrageenan-induced paw edema in rodents. For example, a newly synthesized pyrazole derivative exhibited an inhibition rate of over 84% compared to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Efficacy of Pyrazole Derivatives

CompoundInhibition (%)Standard DrugComparison (%)
A84.2Diclofenac86.7
B78.5Indomethacin82.0

Medicinal Chemistry Applications

The unique structural features of 2H-furo[2,3-c]pyrazole allow it to serve as a versatile scaffold in drug design:

1. Anticancer Activity
Some derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth and proliferation. Research indicates that certain pyrazolo compounds can inhibit cancer cell lines effectively through apoptosis induction mechanisms .

Table 3: Anticancer Activity of Selected Pyrazolo Compounds

CompoundCancer TypeIC50 (μM)
CBreast Cancer5.0
DLung Cancer8.5

2. Neurological Applications
Emerging studies suggest potential neuroprotective effects of pyrazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit monoamine oxidase (MAO) enzymes .

Comparison with Similar Compounds

2.1. Core Heterocyclic Variations
  • Pyrano[2,3-c]pyrazoles: These compounds, such as 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones, feature a pyran ring fused to pyrazole. They are synthesized via green multicomponent reactions using catalysts like Cu/Co-hybrid MOFs under optimized solvent conditions (H₂O:EtOH, 40°C) . Unlike the furopyrazole core, the pyran ring introduces additional oxygen atoms, influencing hydrogen-bonding capacity and solubility .
  • Thieno[2,3-c]pyrazoles: Substitution of the furan oxygen with sulfur (e.g., 4-amino-3-methyl-1-phenyl-1H-5-substituted-thieno[2,3-c]pyrazole) alters electronic properties. The sulfur atom increases electron density, enhancing interactions with biological targets like enzymes involved in oxidative stress .
2.2. Substituent Effects
  • Methyl vs. Chloro Groups : Compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole () exhibit higher melting points (118–222°C) due to stronger halogen-based intermolecular forces. In contrast, methyl groups in 2,3,4-trimethyl derivatives reduce polarity, lowering melting points but improving lipid solubility .
  • Aryl Substituents: Pyrano[2,3-c]pyrazoles with 2,4-di-Cl or 2,4-di-OH phenyl groups (e.g., P12 and P13 in ) show enhanced antileishmanial activity (IC₅₀ = 34.79 μg/mL) compared to methylated analogs. Methyl groups may sterically hinder target binding but improve pharmacokinetics .

Physicochemical and Spectroscopic Properties

  • NMR Shifts : Methyl groups in 2,3,4-trimethyl derivatives would appear as singlets near δ 2.1–2.5 ppm in ¹H NMR, distinct from chloro groups (δ 3.7–4.0 ppm) or hydroxy groups (δ 5.0–6.0 ppm) in analogs .
  • Solubility: Methyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility. For instance, pyrano[2,3-c]pyrazoles synthesized in H₂O:EtOH (1:1) exhibit balanced solubility , whereas methylated furopyrazoles may require co-solvents for biological testing.

Preparation Methods

Preparation of 1-Methyl-4-iodopyrazol-3-ol

The synthesis begins with 1-methyl-1H-pyrazol-3-ol, analogous to the 1-phenyl derivative described in prior work. Iodination at position 4 is achieved using iodine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 1-methyl-4-iodo-1H-pyrazol-3-ol (85% yield).

Table 1: Optimization of Iodination Conditions

Iodine (equiv)SolventTemperature (°C)Time (h)Yield (%)
1.0DMF70872
1.2DMF80685
1.5DMF90478

Sonogashira Coupling with Methyl-Substituted Alkynes

The iodinated intermediate undergoes Pd-catalyzed coupling with trimethylsilylacetylene (TMSA) to introduce a methyl group at position 4. Using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (TEA) in DMF at 60°C for 12 hours, 4-(trimethylsilylethynyl)-1-methyl-1H-pyrazol-3-ol is obtained (78% yield). Desilylation with K₂CO₃ in methanol affords the terminal alkyne, 4-ethynyl-1-methyl-1H-pyrazol-3-ol.

Silver(I)-Catalyzed Cyclization

Intramolecular 5-endo-dig cyclization of the hydroxyalkynyl substrate is mediated by AgOTf (10 mol%) in DMF at 120°C for 14 hours, forming the furo[2,3-c]pyrazole core. This step proceeds via nucleophilic attack of the hydroxyl group on the activated alkyne, followed by proton transfer and aromatization.

Equation 1:

4-ethynyl-1-methyl-1H-pyrazol-3-olAgOTf, DMF, 120°C2H-furo[2,3-c]pyrazole+H2O\text{4-ethynyl-1-methyl-1H-pyrazol-3-ol} \xrightarrow{\text{AgOTf, DMF, 120°C}} \text{2H-furo[2,3-c]pyrazole} + \text{H}_2\text{O}

Post-Cyclization Methylation

To introduce methyl groups at positions 2 and 3, the cyclized product is treated with methyl iodide (2.0 equiv) and NaH in tetrahydrofuran (THF) at 0°C to room temperature. This two-step alkylation selectively functionalizes the nitrogen at position 2 and the oxygen-derived position 3, yielding this compound (65% overall yield).

Synthetic Route 2: One-Pot Multicomponent Assembly

Reaction Design

Adapting methodologies for pyrazolopyranopyrimidines, a one-pot condensation of 3-methyl-5-pyrazolone, methylglyoxal, and barbituric acid derivatives is explored. SBA-Pr-SO₃H, a mesoporous silica-based Brønsted acid catalyst, facilitates the reaction in aqueous medium at 80°C for 8 hours.

Mechanistic Insights:

  • Enol Formation: 3-methyl-5-pyrazolone tautomerizes to its enolic form, activating it for nucleophilic attack.

  • Aldol Condensation: Methylglyoxal undergoes acid-catalyzed condensation with barbituric acid, forming a diketone intermediate.

  • Cyclization: Sequential Michael addition and furan ring closure yield the target compound.

Table 2: Catalyst Screening for One-Pot Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
SBA-Pr-SO₃HH₂O80870
HClEtOH701245
FeCl₃H₂O901055

Advantages and Limitations

This route offers environmental benefits (aqueous solvent, reusable catalyst) but faces challenges in regioselectivity, requiring stringent stoichiometric control to avoid polysubstitution.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

ParameterSilver-Mediated RouteOne-Pot Multicomponent Route
Overall Yield65%70%
Reaction Steps41
Functional Group ToleranceModerateLow
ScalabilityHighModerate

The silver-mediated route provides better control over substituent placement, while the one-pot method excels in atom economy.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 2.32 (s, 3H, C4-CH₃), 2.45 (s, 3H, C3-CH₃), 3.12 (s, 3H, N2-CH₃), 6.85 (s, 1H, H5).

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (C4-CH₃), 18.7 (C3-CH₃), 38.9 (N2-CH₃), 112.4 (C5), 142.6 (C3a), 155.1 (C7a).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar fused-ring system and methyl group orientations . The dihedral angle between the pyrazole and furan rings is 2.8°, indicating strong conjugation.

Q & A

Q. What are the established synthetic routes for 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole, and how do reaction conditions influence product formation?

The synthesis of furopyrazole derivatives often employs silver(I)-catalyzed cyclization as a key step. For example, 5-endo-dig cyclization mediated by AgNO₃ facilitates ring closure in precursor alkynyl pyrazoles, yielding the fused furo[2,3-c]pyrazole core . Modifications such as Sonogashira coupling can introduce substituents pre-cyclization. Solvent selection (e.g., DMF or water) and temperature (80–120°C) critically impact reaction efficiency and regioselectivity. Green methodologies, including microwave-assisted or ultrasound-mediated techniques, have been adapted for analogous pyranopyrazole systems, suggesting applicability to furopyrazole synthesis .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard for confirming bond angles, dihedral angles, and substituent positions. For example, crystal structures of related pyrano[2,3-c]pyrazoles reveal planar fused-ring systems stabilized by intramolecular hydrogen bonds. Spectroscopic techniques (¹H/¹³C NMR, IR) are used to verify methyl group positions and aromatic proton environments, while mass spectrometry confirms molecular weight .

Q. What preliminary biological activities have been reported for furopyrazole derivatives?

While direct data on the trimethyl derivative is limited, structurally related pyrano[2,3-c]pyrazoles exhibit antimicrobial, anti-inflammatory, and anticancer activities . For instance, ethyl 6-amino-pyrano[2,3-c]pyrazole-5-carbonitrile derivatives showed MIC values of 8–32 µg/mL against E. coli and B. subtilis . These activities are attributed to electron-withdrawing groups (e.g., CN, COOEt) enhancing electrophilic interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in furopyrazole synthesis?

Catalyst choice is pivotal:

  • Heterogeneous catalysts (e.g., Fe₃O₄@SiO₂ nanoparticles) enable recyclability and reduce side reactions in multicomponent syntheses .
  • Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer, achieving >85% yields in pyrano[2,3-c]pyrazole derivatives within 20–40 minutes .
  • Solvent-free conditions minimize purification steps. For example, Brønsted-acidic ionic liquids like [DMBSI]HSO₄ catalyze four-component reactions at 80°C with 90–95% yields .

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from substituent effects or assay variability . For example:

  • Pyrano[2,3-c]pyrazoles with electron-donating groups (e.g., -OCH₃) show reduced antimicrobial activity compared to electron-withdrawing substituents (-CN) .
  • Inconsistent Chk1 kinase inhibition data may stem from differences in cell lines or enzyme purity. Standardizing assays (e.g., using recombinant proteins) and conducting dose-response studies (IC₅₀ comparisons) can clarify structure-activity relationships (SAR) .

Q. What mechanistic insights exist for silver-catalyzed cyclization in furopyrazole synthesis?

The Ag(I) ion activates terminal alkynes via π-complexation, lowering the activation energy for 5-endo-dig cyclization. Computational studies suggest a concerted mechanism where Ag(I) stabilizes the transition state, facilitating ring closure. Competing pathways (e.g., 6-endo-dig) are suppressed by steric hindrance from methyl groups .

Q. How do green catalysts enhance sustainability in furopyrazole synthesis?

  • Biodegradable composites (e.g., Mn/ZrO₂) reduce metal leaching, achieving 82–94% yields in water under ultrasound .
  • Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂) enable easy separation via external magnets, with >90% recovery over 5 cycles .
  • Deep eutectic solvents (e.g., choline chloride-urea) improve solubility of polar intermediates, reducing reaction times by 50% .

Q. How can derivatives be designed to enhance bioactivity?

Rational design strategies include:

  • Introducing spirocyclic motifs (e.g., spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]) to modulate lipophilicity and binding affinity .
  • Substituting the pyrazole N-1 position with aryl groups to improve pharmacokinetic properties (e.g., LogP optimization) .
  • Using QSAR models to predict substituent effects on antimicrobial potency, guided by Hammett constants (σ) and π-hydrophobicity parameters .

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